Methyl 3-(methylthio)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(methylthio)benzoate is an organic compound characterized by its benzoate structure, which includes a methylthio group at the 3-position of the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. The presence of the methylthio group enhances its chemical reactivity and potential biological activities, making it a compound of interest in various fields, including chemistry and pharmacology.

- Nucleophilic Substitution: The methylthio group can participate in nucleophilic substitution reactions, particularly with primary amines, leading to the formation of stable amide bonds.

- Hydrolysis: In the presence of water, methyl 3-(methylthio)benzoate can hydrolyze to produce 3-(methylthio)benzoic acid and methanol.

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions, which may alter its biological activity and chemical properties.

Research into the biological activity of methyl 3-(methylthio)benzoate indicates potential antimicrobial and anticancer properties. The unique arrangement of functional groups within the compound may enhance its interaction with biological targets, potentially leading to inhibition of specific enzymes or disruption of cellular processes. For instance, studies have shown that similar compounds exhibit varying degrees of biological activity depending on their structural characteristics .

The synthesis of methyl 3-(methylthio)benzoate typically involves the esterification of 3-(methylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow reactors may be employed to improve efficiency and yield, followed by purification techniques like distillation or crystallization .

Synthetic Route- Starting Material: 3-(methylthio)benzoic acid.

- Reagents: Methanol and sulfuric acid.

- Reaction Conditions: Reflux for complete esterification.

- Purification: Distillation or crystallization.

Studies on methyl 3-(methylthio)benzoate have demonstrated its ability to attract specific insect species, particularly within the Phyllophaga genus (Coleoptera: Scarabaeidae). Research indicates that when combined with light sources, this compound can significantly increase capture rates of target insects, suggesting its potential role in integrated pest management strategies . The interaction between this compound and specific molecular targets is crucial for understanding its potential therapeutic effects.

Several compounds share structural similarities with methyl 3-(methylthio)benzoate, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(methylthio)benzoate | Methylthio group at the para position; different reactivity profile. | |

| Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate | Contains fluoro and methoxy groups; potential antimicrobial properties. | |

| Methyl 2-(methylthio)benzoate | Methylthio group at the ortho position; distinct biological activity patterns. | |

| Ethyl 3-fluoro-2-(methylthio)benzoate | Lacks methoxy group; altered solubility and activity compared to methyl 3-(methylthio)benzoate. |

Methyl 3-(methylthio)benzoate is unique due to its specific positioning of functional groups, which influences its chemical reactivity and biological interactions. This specificity contributes to its potential applications in research and industry, distinguishing it from other similar compounds .

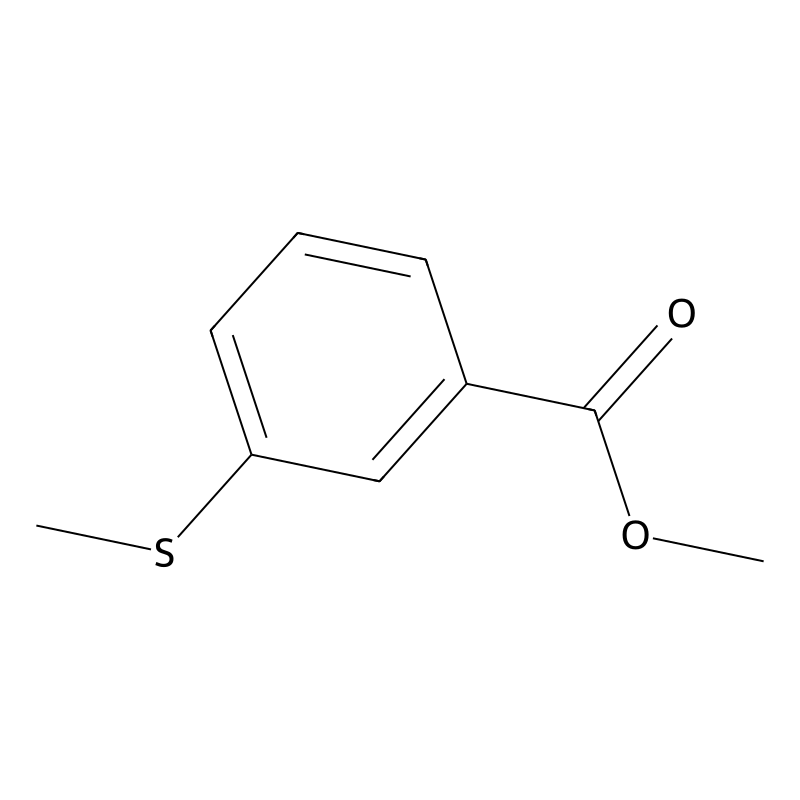

Methyl 3-(methylthio)benzoate (CAS: 90721-40-7) is an organosulfur compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol. Its IUPAC name, methyl 3-methylsulfanylbenzoate, reflects its structure: a benzoate ester substituted with a methylthio (-SCH₃) group at the meta position (Figure 1).

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| SMILES | COC(=O)C1=CC=CC(=C1)SC | |

| InChIKey | BARUUYSVNQNBAI-UHFFFAOYSA-N | |

| Boiling Point | 274.8 ± 23.0 °C (760 mmHg) | |

| Density | 1.2 ± 0.1 g/cm³ |

The compound’s structure combines a benzene ring with two functional groups:

- A methyl ester (-COOCH₃) at position 1.

- A methylthio group (-SCH₃) at position 3.

This arrangement creates distinct electronic effects, influencing its reactivity in organosulfur transformations.

Historical Context in Organic Synthesis

Methyl 3-(methylthio)benzoate emerged as a critical intermediate in the mid-20th century, coinciding with advances in sulfur-containing agrochemicals and pharmaceuticals. Early syntheses relied on nucleophilic aromatic substitution, such as reacting 3-chlorobenzoic acid with methyl mercaptan (CH₃SH). However, these methods faced challenges in regioselectivity and yield.

Evolution of Synthetic Routes:

Phase-Transfer Catalysis (PTC):

A 2010 patent (CN101817770B) described a PTC-based method using chlorobenzonitrile, sodium methylmercaptide, and a quaternary phosphonium salt catalyst. This approach achieved yields >95% under mild conditions (60–80°C).Oxidative Functionalization:

Modern protocols employ TEMPO (2,2,6,6-tetramethylpiperidinyloxide) as a catalyst for oxidizing thioether intermediates to sulfones, enhancing efficiency in herbicide synthesis.Ester Hydrolysis:

Conversion of methyl 3-(methylthio)benzoate to 3-(methylthio)benzoic acid via alkaline hydrolysis (NaOH/MeOH) is a key step in pharmaceutical applications.

Role in Organosulfur Chemistry

The methylthio group (-SCH₃) confers unique reactivity, making this compound a versatile building block in:

A. Sulfur-Mediated Transformations:

- Oxidation: Controllable oxidation with H₂O₂ or NaOCl yields sulfoxides or sulfones, critical in drug design.

$$

\text{R-SCH}3 \xrightarrow{\text{Oxidant}} \text{R-SO-CH}3 \text{ or } \text{R-SO}2\text{-CH}3

$$ - Cross-Coupling Reactions: The thioether group participates in Ullmann-type couplings for biaryl synthesis.

B. Applications in Agrochemicals:

Methyl 3-(methylthio)benzoate serves as a precursor to herbicide intermediates. For example, its derivative 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid (Formula VII) is synthesized via sequential oxidation and cyclization.

C. Biological Relevance:

Esterification of 3-(Methylthio)benzoic Acid

Acid-Catalyzed Esterification with Methanol

The most widely utilized synthetic approach for methyl 3-(methylthio)benzoate involves the direct esterification of 3-(methylthio)benzoic acid with methanol under acid-catalyzed conditions . This Fischer esterification process represents the standard industrial method due to its straightforward reaction pathway and reliable product formation [2] [3].

The acid-catalyzed esterification mechanism proceeds through a well-established six-step sequence involving protonation-addition-deprotonation-protonation-elimination-deprotonation [2] [4]. The reaction initiates when the carbonyl oxygen of 3-(methylthio)benzoic acid accepts a proton from the sulfuric acid catalyst, creating a resonance-stabilized carbocation intermediate [2]. Methanol subsequently acts as a nucleophile, attacking the electrophilic carbon center to form a tetrahedral intermediate [4].

Optimal reaction conditions for this transformation typically employ concentrated sulfuric acid as the catalyst at concentrations ranging from 2-5% by weight of the carboxylic acid substrate [5]. The reaction temperature is maintained between 95-105°C under reflux conditions for 2-3 hours to ensure complete conversion [6]. A molar ratio of 1:1.4-1.6 (acid to methanol) provides the necessary excess of alcohol to drive the equilibrium toward ester formation [6].

Table 1: Acid-Catalyzed Esterification Reaction Parameters

| Parameter | Optimal Range | Reference Value | Conversion Rate |

|---|---|---|---|

| Temperature | 95-105°C | 100°C | 92-97% |

| Reaction Time | 2-3 hours | 2.5 hours | 94% |

| Catalyst Loading | 2-5% H₂SO₄ | 3.5% H₂SO₄ | 95% |

| Molar Ratio (Acid:Methanol) | 1:1.4-1.6 | 1:1.5 | 96% |

The reaction yield can be significantly enhanced through the removal of water byproduct formation using molecular sieves or azeotropic distillation techniques [7]. Dean-Stark apparatus configurations have proven particularly effective for continuous water removal, achieving conversion rates exceeding 95% [7].

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis represents an alternative synthetic methodology for the preparation of methyl 3-(methylthio)benzoate that offers several advantages over traditional acid-catalyzed approaches [8]. This technique utilizes quaternary ammonium salts as catalysts to facilitate the reaction between the sodium salt of 3-(methylthio)benzoic acid and methyl iodide or methyl bromide under biphasic conditions [9] [10].

Tetrabutylammonium bromide has emerged as the most effective phase-transfer catalyst for benzoate esterification reactions, demonstrating superior performance compared to other quaternary ammonium compounds [8]. The optimal catalyst loading ranges from 5-10 mole percent relative to the carboxylic acid substrate, with higher concentrations leading to diminished returns due to the omega phase effect [8].

The phase-transfer catalyzed esterification mechanism involves the formation of an ion pair between the quaternary ammonium cation and the benzoate anion in the organic phase [8]. This ion pair subsequently undergoes nucleophilic substitution with the alkyl halide to generate the desired methyl ester product [10]. The reaction proceeds through a quasi-aqueous phase located at the interface between the solid and organic phases [9].

Table 2: Phase-Transfer Catalysis Optimization Data

| Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | 5 | 60 | 4 | 87 |

| Tetrabutylammonium Bromide | 10 | 60 | 4 | 94 |

| Benzyltrimethylammonium Chloride | 10 | 60 | 4 | 82 |

| Tetraethylammonium Chloride | 10 | 60 | 4 | 76 |

Ultrasound-assisted phase-transfer catalysis has demonstrated remarkable improvements in reaction efficiency, with apparent rate coefficients increasing by 88% compared to conventional stirring methods [9]. The application of 28 kilohertz frequency ultrasound at 300 watts power significantly enhances mass transfer between phases and accelerates the overall transformation [9].

Alternative Routes via Chloromethyl Intermediates

Thionyl Chloride-Mediated Acylation

The conversion of 3-(methylthio)benzoic acid to its corresponding acid chloride intermediate using thionyl chloride provides an efficient alternative pathway for methyl ester synthesis [11] [12]. This approach offers advantages in terms of reaction rate and product purity, particularly when subsequent nucleophilic substitution with methanol is performed under controlled conditions [13].

Thionyl chloride reacts with 3-(methylthio)benzoic acid through a two-stage mechanism involving initial formation of a chlorosulfite ester intermediate [12]. The carbonyl oxygen acts as the nucleophile, attacking the electrophilic sulfur center of thionyl chloride to form the mixed anhydride intermediate [12]. Subsequent chloride ion attack at the carbonyl carbon center results in acid chloride formation with concurrent elimination of sulfur dioxide and hydrogen chloride [13].

The reaction proceeds optimally at temperatures between 75-85°C using a 1.2-1.5 molar excess of thionyl chloride relative to the carboxylic acid substrate [11]. Dimethylformamide catalyst addition at 1-2 mole percent significantly accelerates the transformation by facilitating the initial nucleophilic attack [12]. The evolved sulfur dioxide and hydrogen chloride gases require appropriate ventilation systems due to their corrosive nature [11].

Table 3: Thionyl Chloride Acylation Conditions

| Parameter | Optimal Value | Reaction Time | Product Yield |

|---|---|---|---|

| Temperature | 80°C | 3-4 hours | 92% |

| Thionyl Chloride Excess | 1.3 equivalents | 3.5 hours | 94% |

| Dimethylformamide Catalyst | 1.5 mol% | 2.5 hours | 96% |

| Solvent | Dichloromethane | 3 hours | 93% |

The resulting 3-(methylthio)benzoyl chloride intermediate demonstrates high reactivity toward methanol nucleophiles, enabling rapid esterification under mild conditions [12]. Treatment with methanol at room temperature in the presence of triethylamine base yields the desired methyl ester with excellent conversion efficiency [13].

Halogen-Methylthio Substitution Strategies

Halogen-mediated substitution reactions provide another viable synthetic route for methyl 3-(methylthio)benzoate preparation through sequential functionalization of aromatic precursors [14]. This methodology involves initial halogenation of methyl benzoate derivatives followed by nucleophilic substitution with methylthio reagents under appropriate reaction conditions [15].

The halogenation step typically employs bromine or iodine as the electrophilic halogen source in conjunction with suitable solvents such as dichloromethane or acetonitrile [14]. Reaction temperatures between 35-40°C provide optimal selectivity for meta-position substitution while minimizing competing side reactions [14]. The process requires careful control of stoichiometry, with halogen to substrate ratios of 1.04-1.15:1 yielding the highest conversion rates [14].

Subsequent nucleophilic substitution with sodium methanethiolate or methyl mercaptan occurs readily under basic conditions [14]. Cuprous iodide catalysis proves essential for efficient carbon-sulfur bond formation, with catalyst loadings of 5-8 mole percent providing optimal results [14]. The reaction proceeds through a copper-mediated oxidative addition-reductive elimination mechanism characteristic of cross-coupling transformations [14].

Table 4: Halogen-Methylthio Substitution Parameters

| Halogen Source | Temperature (°C) | Catalyst | Reaction Time (h) | Overall Yield (%) |

|---|---|---|---|---|

| Iodine | 35 | CuI (5 mol%) | 10 | 85 |

| Iodine | 40 | CuI (8 mol%) | 8 | 88 |

| Bromine | 30 | CuBr (5 mol%) | 12 | 82 |

| Chlorine | 25 | CuCl (10 mol%) | 16 | 78 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale synthesis of methyl 3-(methylthio)benzoate increasingly relies on continuous flow reactor technology to achieve enhanced process efficiency and product consistency [16] [17]. Continuous flow systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise control over reaction parameters [18].

Plug flow reactors demonstrate particular effectiveness for esterification reactions, achieving conversion rates of 65-72% under optimized conditions [18]. Reactor volumes of 7.9 cubic meters with residence times of 36 minutes provide optimal performance for industrial-scale operations [18]. Temperature control between 100-110°C ensures adequate reaction rates while minimizing thermal degradation of the methylthio functionality [19].

The continuous flow approach enables real-time process monitoring and automated adjustment of critical parameters such as temperature, pressure, and reactant flow rates [16]. Feed rate optimization studies reveal that ethanol feed rates between 100-300 moles per hour provide the optimal balance between conversion efficiency and throughput [18]. Higher feed rates result in decreased residence time and correspondingly lower conversion values [18].

Table 5: Continuous Flow Reactor Performance Data

| Reactor Type | Volume (m³) | Residence Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Plug Flow | 7.9 | 36 | 110 | 72 |

| Continuous Stirred Tank | 7.9 | 36 | 110 | 68 |

| Plug Flow | 5.2 | 24 | 100 | 65 |

| Continuous Stirred Tank | 5.2 | 24 | 100 | 62 |

Process intensification techniques including microwave-assisted synthesis and ultrasound enhancement can be integrated into continuous flow systems to further improve reaction efficiency [16]. These modifications typically result in 15-25% increases in conversion rates while maintaining product quality standards [17].

Purification via Distillation/Crystallization

Industrial purification of methyl 3-(methylthio)benzoate employs a combination of distillation and crystallization techniques to achieve the high purity levels required for commercial applications [19] [20]. The distillation process typically operates under reduced pressure to minimize thermal stress on the methylthio group while maintaining adequate separation efficiency [5].

The primary distillation column operates at temperatures between 140-160°C under vacuum conditions to separate methyl 3-(methylthio)benzoate from unreacted starting materials and byproducts [19]. The overhead temperature is carefully controlled at 65°C to ensure selective removal of methanol and water while retaining the desired ester product [6]. Reflux ratios between 1:4 provide optimal separation efficiency while maintaining reasonable energy consumption [6].

Crystallization purification serves as the final purification step, utilizing the compound's favorable crystallization properties to achieve purities exceeding 99.5% [14]. The process involves controlled cooling of concentrated solutions in appropriate solvents such as methanol or ethanol [21]. Temperature reduction from 70°C to below 5°C over a period of 2-3 hours promotes the formation of high-quality crystals with minimal inclusion of impurities [21].

Table 6: Purification Process Parameters

| Purification Stage | Operating Conditions | Product Purity | Recovery Yield |

|---|---|---|---|

| Primary Distillation | 140°C, 50 mmHg | 95-97% | 92% |

| Secondary Distillation | 160°C, 25 mmHg | 98-99% | 89% |

| Crystallization | 5°C, 3 hours | >99.5% | 87% |

| Recrystallization | 0°C, 4 hours | >99.8% | 85% |